molecular formula C8H6O3 B1260163 3-Hydroxyphthalaldehyde CAS No. 73289-89-1

3-Hydroxyphthalaldehyde

Cat. No.: B1260163
CAS No.: 73289-89-1
M. Wt: 150.13 g/mol
InChI Key: DWTFHAFMPRANQN-UHFFFAOYSA-N
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Description

For context, phthalaldehyde derivatives are often used as crosslinking agents or chelators in metal coordination .

Properties

CAS No.

73289-89-1

Molecular Formula

C8H6O3

Molecular Weight

150.13 g/mol

IUPAC Name

3-hydroxyphthalaldehyde

InChI

InChI=1S/C8H6O3/c9-4-6-2-1-3-8(11)7(6)5-10/h1-5,11H

InChI Key

DWTFHAFMPRANQN-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)O)C=O)C=O

Canonical SMILES

C1=CC(=C(C(=C1)O)C=O)C=O

Synonyms

3-HB-DA
3-hydroxybenzene-1,2-dicarbaldehyde

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

While direct data for 3-Hydroxyphthalaldehyde is absent, comparisons can be inferred from structurally related aldehydes in the evidence:

Table 1: Structural and Hazard Comparison of Selected Aldehydes

Compound Molecular Formula CAS No. Key Hazards (H-Phrases) Key Applications/Properties
3-Chlorobenzaldehyde C₇H₅ClO 587-04-2 H315, H319, H335 (skin/eye/respiratory irritation) Intermediate in organic synthesis
3-Ethynylbenzaldehyde C₉H₆O 77123-56-9 Limited hazard data; general precautions advised Building block for alkynyl ligands
2-Hydroxy-5-methylisophthalaldehyde C₉H₈O₃ N/A No occupational exposure limits; requires PPE Chelating agent in coordination chemistry
3-Methoxy-4-hydroxyphenylglycolaldehyde C₉H₁₀O₄ 17592-23-3 No hazard data in sources Potential metabolite or biochemical intermediate

Key Observations :

Substituent Effects on Reactivity :

  • Electron-withdrawing groups (e.g., chlorine in 3-Chlorobenzaldehyde) enhance electrophilicity at the aldehyde group, increasing reactivity in nucleophilic additions .
  • Hydroxy groups (as in 2-Hydroxy-5-methylisophthalaldehyde) may facilitate chelation with transition metals, useful in catalysis .

Hazard Profiles: Halogenated aldehydes (e.g., 3-Chlorobenzaldehyde) exhibit significant irritancy, requiring stringent safety protocols . Non-halogenated derivatives (e.g., 3-Ethynylbenzaldehyde) have less documented toxicity but still demand caution .

Functional Group Synergy :

  • Compounds with multiple aldehyde groups (e.g., phthalaldehyde derivatives) often serve as crosslinkers in polymer chemistry, though this is speculative for this compound .

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